Product packaging for Hydroxy(methacrylato-O)magnesium(Cat. No.:CAS No. 97171-78-3)

Hydroxy(methacrylato-O)magnesium

Cat. No.: B12658871
CAS No.: 97171-78-3
M. Wt: 126.39 g/mol
InChI Key: OWQFHNKFMWZJKG-UHFFFAOYSA-L
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Description

Significance of Magnesium-Containing Organic Compounds in Chemical Sciences

Magnesium-containing organic compounds, a cornerstone of organometallic chemistry, hold considerable importance across various scientific domains. nih.gov Their utility stems from the unique characteristics of the magnesium atom, which, as an alkaline earth metal, readily forms ionic bonds and participates in a variety of chemical reactions. wikipedia.org These compounds are pivotal in organic synthesis, polymer science, and materials science.

In organic synthesis, organomagnesium compounds, particularly Grignard reagents (RMgX), are indispensable for forming carbon-carbon bonds. wikipedia.org Beyond classical organic reactions, magnesium-containing compounds are increasingly explored as catalysts and co-catalysts in polymerization processes and other chemical transformations. nih.gov The use of magnesium compounds, such as magnesium alkoxides, has been noted in reactions like the transesterification of methyl (meth)acrylates. nih.gov

In the realm of materials science, magnesium-based organic compounds are integral to the development of advanced polymers and composites. Acrylate (B77674) and methacrylate (B99206) polymers, for instance, are valued for their biocompatibility and versatility, finding applications in medical devices, drug delivery systems, and environmental remediation. nih.gov The incorporation of magnesium ions into polymer matrices can significantly influence their physical and chemical properties, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. Research into magnesium-based polymer electrolytes for potential use in rechargeable batteries further highlights the expanding role of these compounds in energy storage technologies. acs.orgacs.org

Overview of Academic Inquiry into Hydroxy(methacrylato-O)magnesium and Related Species

Direct and extensive academic literature solely focused on the isolated and characterized compound "this compound" is limited. However, significant research exists on closely related species, primarily magnesium methacrylate and its hydrolysis products, which provides a foundational understanding of the potential chemistry of this compound.

The academic inquiry can be broadly categorized into the synthesis and characterization of magnesium-containing methacrylate polymers and the study of hydrolysis reactions of methacrylate esters. The synthesis of poly(magnesium acrylate) microgels has been reported, demonstrating a one-step process involving the free radical homopolymerization of magnesium acrylate in an aqueous solution. acs.org This research provides insight into the polymerization behavior of magnesium-containing methacrylate monomers.

The formation of a "hydroxy" group on a methacrylate-bound magnesium suggests a hydrolysis reaction. Studies on the hydrolysis of methacrylate esters, often in acidic or basic conditions, indicate the cleavage of the ester bond to form a carboxylic acid (methacrylic acid) and an alcohol. youtube.com In the context of a magnesium salt, the reaction of magnesium hydroxide (B78521) with methacrylic acid is a plausible route to forming a hydroxy-magnesium-methacrylate species. echemi.com Research on the inhibition of magnesium hydroxide formation by poly(acrylic acid) highlights the interaction between magnesium ions and carboxylate groups. acs.org

Furthermore, the use of magnesium methoxide (B1231860) in chemical reactions, such as in Claisen condensation and reactions with phenylsulfinylacetone, demonstrates the reactivity of magnesium alkoxides and their role in complex formation. rsc.org While not directly studying the title compound, these investigations of related magnesium compounds and reaction mechanisms provide a scientific basis for postulating the existence and potential synthesis pathways of this compound.

Interactive Data Tables

Below are interactive data tables summarizing the properties of related chemical compounds, providing a comparative context for understanding the potential characteristics of this compound.

Table 1: Properties of Methacrylic Acid and its Magnesium Salt

PropertyMethacrylic AcidMagnesium Methacrylate
CAS Number 79-41-47095-16-1
Molecular Formula C4H6O2C8H10MgO4
Molecular Weight 86.09 g/mol 194.47 g/mol
Appearance Colorless liquid or crystalsWhite solid
Melting Point 16 °C490 °C mdpi.com
Boiling Point 161 °C-

Table 2: Spectroscopic Data for Methacrylate-Related Compounds

CompoundSpectroscopic TechniqueKey Peak AssignmentsReference
Poly(methyl methacrylate) (PMMA)FTIR1751 cm⁻¹ (C=O in ester group) researchgate.net
Methacrylic Acid (MAA)FTIR1724 cm⁻¹ & 1714 cm⁻¹ (C=O stretching in acid carbonyl) researchgate.net
Dimethacrylates (e.g., Bis-GMA)FTIR1300 & 1320 cm⁻¹ (C-O stretch), 1636 cm⁻¹ (C=C bond) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6MgO3 B12658871 Hydroxy(methacrylato-O)magnesium CAS No. 97171-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97171-78-3

Molecular Formula

C4H6MgO3

Molecular Weight

126.39 g/mol

IUPAC Name

magnesium;2-methylprop-2-enoate;hydroxide

InChI

InChI=1S/C4H6O2.Mg.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+2;/p-2

InChI Key

OWQFHNKFMWZJKG-UHFFFAOYSA-L

Canonical SMILES

CC(=C)C(=O)[O-].[OH-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies for Hydroxy Methacrylato O Magnesium and Analogous Complexes

Conventional Chemical Synthetic Routes

Traditional synthesis provides a foundational understanding of forming magnesium-ligand bonds, offering precise control over stoichiometry and reaction conditions.

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are a cornerstone of organometallic chemistry and provide a versatile route to magnesium-carbon bonds. wikipedia.orgwikipedia.org Their synthesis typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The magnesium metal inserts itself between the carbon and halogen atoms, forming the highly reactive organomagnesium compound. youtube.com

To synthesize a methacrylate-magnesium compound, a Grignard reagent can be employed in several ways. One straightforward approach is the reaction of a Grignard reagent with methacrylic acid. This acid-base reaction would involve the Grignard reagent acting as a strong base, deprotonating the carboxylic acid to yield a magnesium carboxylate (methacrylate) salt and a hydrocarbon.

An alternative pathway involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with a precursor like 2-adamantanone. The resulting magnesium halide salt of the alcohol can then be reacted with (meth)acrylic anhydride (B1165640) to produce the corresponding methacrylate (B99206) ester. google.com This highlights the utility of Grignard reagents in creating complex magnesium alkoxides that can be further functionalized. The reaction of Grignard reagents is often subject to the Schlenk equilibrium, which describes the balance between the organomagnesium halide (RMgX) and the formation of diorganomagnesium (R₂Mg) and magnesium halide (MgX₂). wikipedia.org

Table 1: Grignard Reaction Parameters

ParameterDescriptionCommon Conditions
Reactants Organic halide, Magnesium metalR-X (X=Cl, Br, I), Mg turnings libretexts.org
Solvent Aprotic, polarDiethyl ether (Et₂O), Tetrahydrofuran (THF) libretexts.org
Activation To initiate the reactionIodine (I₂), 1,2-dibromoethane, sonication libretexts.org
Atmosphere Anhydrous, inertExclusion of water and air to prevent reagent destruction wikipedia.org

Precipitation is a widely used technique for synthesizing inorganic compounds like magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.net This method typically involves reacting an aqueous solution of a soluble magnesium salt, such as magnesium chloride (MgCl₂), magnesium sulfate (B86663) (MgSO₄), or magnesium nitrate (B79036) (Mg(NO₃)₂), with a base. researchgate.netsci-hub.st Commonly used precipitating agents include sodium hydroxide (NaOH) and ammonia (B1221849) solutions. researchgate.net

The reaction leads to the formation of solid Mg(OH)₂, which precipitates out of the solution. Key parameters that influence the properties of the final product, such as particle size, morphology, and crystallinity, include reactant concentrations, temperature, pH, and the rate of addition of the precipitating agent. researchgate.netnih.gov

To synthesize a mixed ligand complex like hydroxy(methacrylato-O)magnesium, this method can be adapted by introducing a source of the methacrylate anion, such as sodium methacrylate or methacrylic acid, into the reaction system. The simultaneous or sequential precipitation would result in the incorporation of both hydroxide and methacrylate ligands into the solid magnesium-containing product. Researchers have successfully synthesized magnesium polyacrylate superabsorbent polymers by reacting magnesium chloride with potassium polyacrylate, demonstrating the feasibility of forming magnesium-carboxylate linkages in aqueous media. researchgate.netresearchgate.net

Table 2: Parameters in Precipitation Synthesis of Magnesium Hydroxide

Magnesium Salt PrecursorPrecipitating AgentAdditive/ModifierKey FindingsReference
MgCl₂NaOHNaClImproved crystallization behavior of the product. researchgate.net
MgSO₄NaOHPoly(ethylene glycols) (PEGs)Modifier influenced morphological and dispersive properties. sci-hub.st
MgCl₂NaOHNoneUsed in T-mixers to study fast precipitation kinetics. nih.gov

Ion exchange offers a more controlled method for the synthesis of complex ionic compounds. This technique can be envisioned for this compound synthesis in several ways. One approach involves using a polymer-based ion-exchange resin. For instance, a resin loaded with magnesium ions (Mg²⁺) could be placed in a column, through which a solution containing the desired anions, hydroxide (OH⁻) and methacrylate (CH₂=C(CH₃)COO⁻), is passed. The anions would exchange with the counter-ions on the resin, leading to the formation of the target complex within the confined environment of the polymer matrix. Methacrylate-based polymers themselves have been studied as sorbents for metal ions, indicating a strong affinity that could be harnessed for synthesis. mdpi.com

A more advanced method in organometallic chemistry is the halogen-magnesium exchange. This reaction allows for the preparation of functionalized organomagnesium reagents that are otherwise difficult to access. uni-muenchen.de In this process, an organic halide reacts with an organomagnesium reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), to exchange the halogen for the magnesium moiety. nih.gov This method is particularly effective for creating aryl, heteroaryl, and even some alkyl magnesium compounds under mild conditions, demonstrating a powerful form of ion exchange at the molecular level. uni-muenchen.de

Solid-state synthesis, particularly through mechanochemical methods, provides a solvent-free alternative for producing materials. nih.gov These reactions are typically carried out by milling or grinding the solid reactants together, where the mechanical energy supplied initiates chemical reactions. cmshom.co.kr

For the synthesis of this compound, a solid-state approach could involve the high-energy milling of a solid magnesium precursor, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), with solid methacrylic acid. The mechanical force would facilitate the acid-base reaction between the components, leading to the formation of the desired product. This method avoids the use of solvents, can lead to the formation of unique or metastable phases, and is often considered a green chemistry approach. Solid-state reactions have been successfully used to prepare a variety of magnesium-based materials, including magnesium silicide (Mg₂Si) and magnesium-substituted hydroxyapatite (B223615). nih.govcmshom.co.kr

Green Chemistry Synthesis Approaches

Green chemistry focuses on developing environmentally benign chemical processes. Biosynthesis, which utilizes natural materials, is a prominent example of this approach.

Biosynthesis has emerged as a simple, cost-effective, and eco-friendly route for the production of nanoparticles and nanocomposites. rsc.org This method employs biological entities such as plant extracts, algae, fungi, or bacteria as templates or as sources of reducing and capping agents. mdpi.com The phytochemicals present in these biological extracts, including alkaloids, flavonoids, saponins, and tannins, can complex with metal ions and mediate their transformation into nanostructured materials. mdpi.comnih.gov

In a typical biosynthesis of a magnesium-based material, a magnesium salt precursor (e.g., Mg(NO₃)₂ or MgSO₄) is mixed with a biological extract. mdpi.com Factors such as pH, temperature, incubation time, and precursor concentration are controlled to direct the synthesis. mdpi.com While much of the research has focused on the green synthesis of magnesium oxide (MgO) nanoparticles, the principles can be extended to more complex compounds. rsc.orgmdpi.com By including a methacrylate source in the biosynthetic brew, the biological templates could facilitate the coordinated assembly of magnesium, hydroxide, and methacrylate ions into the final complex structure. This approach leverages the inherent chelating and stabilizing properties of biomolecules to build complex materials under mild conditions.

Table 3: Examples of Biological Templates in Magnesium Oxide Nanoparticle Synthesis

Biological TemplateMagnesium PrecursorParticle Size/MorphologyReference
Hibiscus rosa-sinensis leaf extractMagnesium SulphateNot specified mdpi.com
Rosemary (Rosmarinus officinalis) extractNot specifiedNanoflowers mdpi.com
Brown algae (Sargassum wightii) extractMagnesium NitrateNot specified mdpi.com
Aspergillus terreus (fungus)Mg(NO₃)₂Not specified mdpi.com
Lactobacillus plantarum (bacterium)Not specifiedNot specified mdpi.com
Amaranthus tricolor leaf extractNot specified18–80 nm rsc.org

Biosynthesis Utilizing Biological Templates

Plant-Extract Mediated Synthesis of Magnesium Species

The synthesis of magnesium compounds, particularly magnesium oxide nanoparticles (MgO-NPs), using plant extracts is gaining considerable attention as an eco-friendly alternative to conventional chemical methods. tandfonline.com This "green synthesis" approach utilizes the rich diversity of biochemicals found in plants, such as polyphenolic compounds, flavonoids, alkaloids, and tannins, which act as reducing and capping agents. nih.gov These phytochemicals facilitate the reduction of a magnesium salt, like magnesium nitrate, to form magnesium oxide. nih.govnih.gov

The process is typically straightforward, involving the mixing of a metal salt with the plant extract at room temperature, with the reaction completing within minutes to a few hours. nih.gov Various plant sources have been successfully employed for this purpose. For instance, extracts from the heartwood of Pterocarpus marsupium, leaves of Chromolaena odorata, and bark of Abrus precatorius have all been demonstrated to effectively mediate the synthesis of MgO-NPs. nih.govnih.govresearchgate.net The resulting nanoparticles exhibit desirable properties, including high chemical stability and photocatalytic activity. nih.gov

The table below summarizes findings from various studies on the plant-extract mediated synthesis of magnesium oxide nanoparticles.

Plant SourceKey PhytochemicalsResulting CompoundNanoparticle SizeReference
Pterocarpus marsupium (heartwood)Polyphenolic compounds, flavonoidsMgO-NPsNot Specified nih.gov
Chromolaena odorata (leaf)Alkyne (1-heptadec-1-yuyl-cyclopentanol)MgO-NPs12.3 nm researchgate.net
Abrus precatorius (bark)Hydroxyl and carbonyl groupsMgO-NPsNot Specified nih.gov
Cucurbita pepo (pumpkin) seedsNot SpecifiedMgO26 nm tandfonline.com
Caccinia macrantheraNot SpecifiedMgO-NPs~34 nm researchgate.net
Fungal-Strain Assisted Production of Magnesium Compounds

Fungi represent another biological avenue for the synthesis of magnesium compounds, a process known as mycosynthesis. Endophytic fungi, which reside within plant tissues, have been shown to be particularly effective. For example, the endophytic fungal strain Penicillium crustosum EP-1 has been utilized for the green synthesis of spherical magnesium oxide nanoparticles (MgO-NPs) with a crystalline structure and sizes ranging from 8 to 35 nm. researchgate.net

The metabolites produced by these fungi can act as reducing and stabilizing agents, facilitating the formation of the desired magnesium compounds. ekb.eg This method is considered environmentally benign and sustainable. researchgate.net Beyond nanoparticle synthesis, microbial processes involving bacteria and fungi also play a crucial role in the formation of other magnesium-containing minerals, such as magnesium phosphate (B84403) compounds. researchgate.net These biogenic processes are vital in natural biogeochemical cycles and have potential technological applications. researchgate.netscielo.br Fungi, along with bacteria, can sequester essential ions like magnesium from their environment, a mechanism that highlights the complex interactions within polymicrobial communities. nih.gov

Research into the use of various fungal strains for producing magnesium compounds is ongoing, with a focus on understanding the specific metabolic pathways involved and optimizing the synthesis conditions.

Mechanistic Insights into Biogenic Pathways of Magnesium Compound Formation

The formation of magnesium compounds through biogenic routes involves complex biochemical interactions. In plant-mediated synthesis, phytochemicals such as polyphenols, flavonoids, and alkaloids are believed to be the primary actors. nih.gov These molecules can act as both reducing agents, converting magnesium ions to their desired form, and as capping agents, which stabilize the newly formed nanoparticles and prevent them from aggregating. researchgate.net For instance, the hydroxyl and carbonyl groups present in various plant-derived compounds can bind to the surface of the magnesium compounds, influencing their growth and morphology. nih.gov

In microbial synthesis, particularly with bacteria, it is suggested that biomolecules produced by the microorganisms can serve as templates for the initiation of crystal nucleation. researchgate.netscielo.br This is followed by crystal growth and aggregation, with the specific biomolecules influencing the final size and morphology of the crystals. scielo.br The metabolic activity of the microbes, such as the production of enzymes and changes in local pH, also plays a critical role in driving the formation of these mineral compounds. researchgate.net Understanding these intricate mechanisms is crucial for controlling the properties of the synthesized materials and for scaling up these environmentally friendly production methods.

Environmentally Benign Catalysis in Hydroxyl Compound Synthesis

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry, with significant implications for the synthesis of hydroxyl compounds. These catalysts aim to replace hazardous reagents and minimize waste production. This field encompasses a broad range of materials, including solid acids like metal oxides, zeolites, clays, and ion-exchange resins, as well as homogeneous catalysts that are soluble in green solvents like water and alcohols. nih.gov

Recent advancements have focused on the use of transition metal-based electrocatalysts, such as oxides and hydroxides/hydroxyl oxides, which are abundant, low-cost, and environmentally friendly alternatives to precious-metal catalysts. mdpi.com For instance, bifunctional metalloporphyrin catalysts have been developed for solvent-free reactions, demonstrating high catalytic activities. researchgate.net The design of these catalysts often involves creating cooperative action between different components, such as a central metal ion and other functional groups, to enhance their performance under mild reaction conditions. researchgate.netnih.gov

The synthesis of hydroxyl compounds can be achieved through various reactions, including hydroxyalkylations, which are often catalyzed by these green catalysts. nih.gov The choice of catalyst can be tailored to achieve specific outcomes, such as the selective formation of particular isomers. nih.gov This move towards sustainable catalysis is not only environmentally responsible but also opens up new possibilities for efficient and selective chemical transformations.

Optimization of Synthetic Parameters for Tailored Material Characteristics

The ability to tailor the characteristics of synthesized materials, such as magnesium compounds, is crucial for their application in various fields. This is achieved through the careful optimization of synthetic parameters. Key parameters that are often manipulated include temperature, pH, reaction time, and the concentration of precursors. researchgate.netresearchgate.net

For instance, in the synthesis of magnesium matrix composites, the stirring speed, stirring time, and the weight fraction of reinforcing particles have been shown to significantly impact the mechanical properties of the final material. researchgate.net Response surface methodology (RSM) and artificial neural networks (ANN) are powerful tools that can be used to model and optimize these process parameters to achieve desired outcomes, such as maximum mechanical strength. researchgate.net

In the context of biogenic synthesis, factors such as the choice of plant extract or fungal strain, the concentration of the extract, and the reaction conditions can all influence the size, shape, and crystallinity of the resulting nanoparticles. researchgate.netresearchgate.net For example, different plant extracts can lead to the formation of nanoparticles with varying morphologies, such as spherical or rod-shaped. researchgate.net Similarly, in mycosynthesis, controlling the growth conditions of the fungi can affect the production of metabolites responsible for nanoparticle formation, thereby influencing the characteristics of the final product. researchgate.net The thermal treatment of the synthesized material can also be a critical step in achieving the desired phase and purity. nih.gov

The following table highlights key synthetic parameters and their influence on the characteristics of magnesium compounds.

Synthetic ParameterInfluence on Material CharacteristicsExampleReference
Temperature Affects reaction rate, crystallinity, and phase formation.In the synthesis of Mg/Mg2Si composites, temperature is optimized for successful production. researchgate.net
pH Influences the surface charge of nanoparticles and the activity of biological reducing agents.Adequate magnesium levels in soil can influence rhizosphere pH. nih.gov
Reaction Time Determines the extent of reaction and can affect particle size and distribution.Stirring time is a key parameter in optimizing the mechanical properties of magnesium matrix composites. researchgate.net
Precursor Concentration Affects the rate of nucleation and growth of nanoparticles, influencing their size.The weight fraction of particles is optimized in magnesium matrix composites. researchgate.net
Stirring Speed Influences the homogeneity of the reaction mixture and mass transfer, affecting particle size and distribution.Optimized stirring speed leads to improved mechanical properties in magnesium matrix composites. researchgate.net

Elucidation of Reaction Mechanisms Involving Hydroxy Methacrylato O Magnesium

Polymerization Mechanisms Initiated by Magnesium Methacrylate (B99206) Species

Magnesium methacrylate species are instrumental in initiating the polymerization of monomers like methyl methacrylate (MMA). The process is a form of anionic polymerization, where the reactive center is a carbanion. The initiation step involves the addition of a nucleophilic initiator to the vinyl monomer, creating a carbanionic active center that then propagates.

In the context of magnesium methacrylate, the initiation can be conceptualized as occurring via an anionic species where the methacrylate group acts as the nucleophile. Studies involving organomagnesium compounds, such as phenylmagnesium bromide, in the polymerization of MMA have shown that the mechanism is complex, often involving an equilibrium between different magnesium species (Schlenk equilibrium). capes.gov.br The polymerization is demonstrated to be initiated by the poly(methyl methacrylate) anion itself, confirming that new polymer chains are formed from the existing anionic ends without the creation of new, separate chains. capes.gov.br

Kinetic Studies of Polymerization Processes

Kinetic studies of methyl methacrylate (MMA) polymerization provide critical insights into the reaction dynamics. The rate of polymerization, conversion of monomer to polymer, and the resulting molecular weight are influenced by factors such as initiator concentration, temperature, and the reaction medium. mcmaster.canipne.ro Differential scanning calorimetry (DSC) is a common technique used to study the polymerization kinetics by measuring the heat evolved during the reaction. kpi.uaresearchgate.netmdpi.com

The polymerization of MMA generally follows classical free-radical kinetics, comprising initiation, propagation, and termination steps. mcmaster.ca However, for multifunctional methacrylates, the termination mechanism is often controlled by reaction diffusion even at low conversions, a departure from linear polymerizations. kpi.ua The kinetic constants for propagation (kp) and termination (kt) are crucial for understanding the reaction behavior. For instance, acrylates exhibit significantly higher reactivity, with kp and kt values that can be three orders of magnitude greater than those for methacrylates. kpi.ua

Table 1: Kinetic Parameters for Methacrylate Polymerization This interactive table provides a summary of kinetic data from various studies on methacrylate polymerization.

MonomerInitiatorTemperature (°C)Polymerization Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Methyl Methacrylate (MMA)Benzoyl Peroxide (BPO)65Varies with concentration- researchgate.net
Methyl Methacrylate (MMA)AIBN60-- mcmaster.ca
2-Hydroxyethyl Methacrylate (HEMA)-52 - 82Varies with temperature- mdpi.com
Multi(meth)acrylates-30 - 60Varies with functionality- kpi.ua

Note: Specific values for rate constants can vary significantly based on experimental conditions such as solvent and initiator concentration. The table reflects the parameters investigated in the cited studies.

Role of the Methacrylate Anion in Polymerization Initiation

In anionic polymerization, the methacrylate anion is the key initiating species. The process begins when the anion attacks the double bond of a monomer molecule. capes.gov.br This addition reaction forms a new, larger anion, which then continues to react with subsequent monomer molecules, propagating the polymer chain. capes.gov.brcmu.edu

The structure of the initiator and the counter-ion (in this case, Mg²⁺ or a related magnesium complex) can influence the stereoregularity of the resulting polymer. capes.gov.br The mechanism of initiation is distinct from other methods like group transfer polymerization (GTP), which involves a silyl (B83357) ketene (B1206846) acetal, or atom transfer radical polymerization (ATRP). cmu.edumdpi.com In the case of initiation by the poly(methyl methacrylate) anion, it has been demonstrated that no new polymer chains are formed; instead, the existing anionic chain ends are responsible for the polymerization of newly added monomer. capes.gov.br This "living" characteristic allows for the synthesis of block copolymers by sequential monomer addition.

Catalytic Reaction Pathways Mediated by Magnesium Centers

Magnesium-based materials are recognized for their catalytic properties in a range of chemical reactions. The magnesium center can act as a Lewis acid, an active site for redox reactions, or a component of a bifunctional catalyst. acs.orgacs.org This section explores several key catalytic pathways where magnesium compounds play a crucial role.

Dehydration and Dehydrogenation Mechanisms

Magnesium compounds can effectively catalyze dehydration and dehydrogenation reactions. Dehydration is the removal of a water molecule from a compound, while dehydrogenation is the removal of hydrogen. youtube.com

The dehydration of magnesium hydroxide (B78521) (Mg(OH)₂) to magnesium oxide (MgO) is a well-studied process. acs.org Spectroscopic studies show that different types of hydroxyl groups on the Mg(OH)₂ surface exhibit different reactivities. The dehydration begins with the disappearance of interlayer hydroxyl groups, followed by the conversion of surface hydroxyls. acs.org The reverse reaction, the hydration of MgO, is a dissolution and crystallization process where Mg²⁺ ions dissolve from the oxide surface and react with water to form Mg(OH)₂. nih.gov

In dehydrogenation, such as that of magnesium hydride (MgH₂), the mechanism involves nucleation and growth. nih.gov The process starts with the formation of magnesium nuclei within the MgH₂ matrix, followed by the growth of the Mg phase as hydrogen is released. The kinetics of these reactions are influenced by factors like temperature, pressure, and the material's microstructure. nih.gov

Hydroxylation Reactions and Their Magnesium Mediation

Magnesium centers mediate hydroxylation, the introduction of a hydroxyl (-OH) group into a compound. wikipedia.org This is fundamentally observed in the hydration of magnesium oxide (MgO) to form magnesium hydroxide (Mg(OH)₂). nih.govresearchgate.net

The mechanism involves the dissociative adsorption of water onto the MgO surface. nih.gov The surface of MgO can become hydroxylated, which can lead to electrochemical passivation. However, under certain conditions, magnesium can dissolve as an effectively monovalent [Mg²⁺(OH)⁻]⁺ ion complex, a pathway that supports continued reaction and explains certain corrosion behaviors. nih.gov The hydroxylation behavior is dependent on the reactivity of the magnesia source and the concentration of solids in aqueous suspensions. researchgate.net Studies comparing different magnesia sources have shown that factors like ion mobility toward crystallization nuclei lead to significant differences in the microstructure of the resulting hydroxylation products. researchgate.net

Photocatalytic Degradation Mechanisms Driven by Magnesium Compounds

Magnesium-containing semiconductor materials, such as magnesium oxide (MgO) and magnesium zirconate (MgZrO₃), have demonstrated significant potential as photocatalysts for the degradation of organic pollutants. acs.orgresearchgate.netscilit.commdpi.com The fundamental mechanism involves the generation of reactive oxygen species (ROS) under light irradiation.

The process is initiated when the magnesium-based photocatalyst absorbs photons with energy equal to or greater than its band gap. This excites electrons (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. acs.org

Key Steps in Photocatalytic Degradation:

Electron-Hole Pair Generation: Mg-Compound + hν → e⁻ (CB) + h⁺ (VB) acs.org

Formation of Superoxide (B77818) Radicals: The electrons in the conduction band react with adsorbed oxygen molecules to form superoxide radical anions (•O₂⁻). acs.orgresearchgate.net e⁻ + O₂ → •O₂⁻

Formation of Hydroxyl Radicals: The holes in the valence band can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). acs.orgresearchgate.net h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Organic Pollutant Degradation: The generated ROS (•OH and •O₂⁻) are powerful oxidizing agents that attack and degrade organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. mdpi.com

The efficiency of this process is influenced by factors such as catalyst dosage, pH of the solution, and the concentration of the pollutant. acs.orgmdpi.com For example, an optimal catalyst loading provides a maximum number of active sites for light absorption and reaction, while an excess can lead to light scattering and reduced efficiency. mdpi.com

Investigation of Acid-Base Catalysis in Magnesium Systems

Magnesium compounds, including carboxylates and alkoxides, can function as catalysts through acid-base interactions. The magnesium ion (Mg²⁺), being a hard Lewis acid, has a propensity to coordinate with hard oxygen-containing ligands, such as carboxylate and hydroxyl groups. mdpi.com This interaction is fundamental to its catalytic activity.

In the context of hydroxy(methacrylato-O)magnesium, the magnesium center can act as a Lewis acid, activating substrates by withdrawing electron density. For instance, in reactions involving carbonyl compounds, the magnesium ion can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. fiveable.me

Conversely, the hydroxyl (-OH) and methacrylato (-O-C(O)C(CH₃)=CH₂) ligands can exhibit basic properties. The oxygen atoms on these ligands possess lone pairs of electrons and can function as Brønsted-Lowry bases by accepting protons, or as Lewis bases by donating electron pairs. This dual functionality allows this compound to potentially participate in catalytic cycles that require both acidic and basic sites. For example, magnesium alkoxides have been shown to be effective catalysts in ring-opening polymerization reactions, where the alkoxide group can act as a nucleophilic initiator. nih.govnih.govrsc.orgresearchgate.net

The catalytic behavior of magnesium carboxylates can be influenced by their structure and the reaction environment. For instance, in the synthesis of certain coordination compounds, magnesium carboxylates have been observed to exist as discrete hexaaquamagnesium entities, with the carboxylate anions in the outer coordination sphere. mdpi.com This highlights the importance of solvent and other coordinating species in determining the active catalytic species.

Role of Magnesium Ions as Co-catalysts in Chemical Transformations

Magnesium ions frequently act as co-catalysts, enhancing the activity and selectivity of primary catalytic systems. Their role is often attributed to their ability to stabilize intermediates, activate substrates, or modify the electronic properties of the main catalyst. cmu.edu

In polymerization reactions, such as the radical polymerization of methyl methacrylate (MMA), magnesium salts like magnesium bromide (MgBr₂) have been shown to act as Lewis acids, increasing the propagation rate coefficient. cmu.edu This acceleration is attributed to the coordination of the magnesium ion to the carbonyl group of the monomer, which influences the reactivity of the propagating radical. While direct studies on this compound as a co-catalyst are not prevalent, its structural similarity to other magnesium salts suggests it could play a similar role.

Magnesium compounds can also be part of bimetallic catalyst systems. For example, in certain cross-coupling reactions, magnesium is used to generate organometallic reagents in situ, which then participate in a transition-metal-catalyzed cycle. organic-chemistry.org In the context of polymerization, magnesium carboxylates can serve as supports for transition metal catalysts, influencing the catalyst's dispersion and thermal stability. epo.orggoogle.com This suggests a potential application for this compound as a component in more complex catalytic systems.

The table below summarizes the potential roles of magnesium ions as co-catalysts based on analogous systems.

Catalytic System Role of Magnesium Ion Potential Application for this compound
Radical PolymerizationLewis acid, increases propagation rateCo-catalyst in methacrylate polymerization
Transition Metal CatalysisFormation of organometallic reagentsPrecursor for Grignard-type reagents
Supported CatalysisCatalyst support, enhances stabilitySupport material for transition metal catalysts

Advanced Reaction Mechanism Studies in Magnesium Chemistry

To gain deeper insights into the catalytic potential of magnesium compounds, advanced mechanistic studies are employed. These investigations focus on reaction kinetics under specific conditions and the detailed pathways of ligand transformations.

Microwave-Assisted Reaction Kinetics and Enhancement

Microwave-assisted synthesis has emerged as a powerful tool in chemical research, often leading to significant rate enhancements, higher yields, and reduced reaction times compared to conventional heating methods. rsc.org This acceleration is attributed to the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules. rsc.org

In the context of methacrylate polymerization, microwave irradiation has been successfully used to synthesize methacrylated gelatin (GelMA), resulting in enhanced properties such as a higher degree of methacrylation and improved mechanical strength. rsc.org The optimization of microwave parameters like power and irradiation time was found to be crucial for achieving the desired product characteristics. rsc.org Similarly, microwave-assisted synthesis has been employed for modifying glycidyl (B131873) methacrylate-ethyl methacrylate oligomers. nih.govresearchgate.netmdpi.com

The table below presents data from a study on microwave-assisted GelMA synthesis, illustrating the impact of microwave parameters on reaction outcomes. rsc.org

Parameter Optimized Value Resulting Property
Methacrylation Reagent Conc.5 times molar excessHigh Degree of Methacrylation (96.1%)
Reaction Time5 minHigh Gel Fraction (98.3%)
Microwave Power500 WHigh Tensile Strength (6.7 MPa)

Organic Elimination Pathways (E1, E2, E1cb) in Ligand Transformations

The transformation of ligands coordinated to a metal center can proceed through various reaction pathways, including elimination reactions. The three primary mechanisms for β-elimination are E1 (unimolecular elimination), E2 (bimolecular elimination), and E1cb (unimolecular conjugate base elimination). dalalinstitute.complutusias.comlibretexts.orgmasterorganicchemistry.com The operative pathway depends on factors such as the nature of the substrate, the strength of the base, and the quality of the leaving group.

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is favored with good leaving groups and in the absence of a strong base. dalalinstitute.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where bond breaking and bond formation occur simultaneously. It is favored by strong bases and is common for primary and some secondary alkyl halides. dalalinstitute.com

E1cb Mechanism: This is a two-step process that proceeds through a carbanion intermediate. It is characteristic of substrates with an acidic proton and a poor leaving group, and it occurs under basic conditions. plutusias.commasterorganicchemistry.comwikipedia.org

In the context of this compound, the methacrylato ligand could potentially undergo elimination reactions under certain conditions. The hydroxyl group (-OH) is generally a poor leaving group, which might favor an E1cb-type mechanism if a sufficiently acidic proton is available on the β-carbon and a strong base is present. libretexts.orgwikipedia.org The presence of the carbonyl group in the methacrylate ligand can stabilize an adjacent carbanion, a key feature for the E1cb pathway. plutusias.com

Coordination Chemistry of Hydroxy Methacrylato O Magnesium

Magnesium Ion Coordination Environment

Octahedral Geometry of Magnesium Centers

The magnesium(II) ion, an alkaline earth metal, demonstrates a strong and consistent preference for a six-coordinate, octahedral geometry in its complexes. nih.govstackexchange.com This arrangement, where six donor atoms are positioned at the vertices of an octahedron around the central Mg²⁺ ion, is a result of balancing electrostatic attraction between the positive magnesium ion and negative ligands against steric repulsion between the ligands. stackexchange.com A classic example is the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, which features a nearly perfect octahedral structure with six coordinated water molecules. researchgate.netmdpi.com This preference for octahedral coordination is observed across a wide range of complexes with various ligands, including those with carboxylate groups. nih.govmdpi.com

However, the identity of the coordinating ligands can influence the final geometry. Density functional theory calculations have shown that while Mg²⁺ exclusively prefers an octahedral geometry with ligands like water and carboxylates, the presence of a hydroxide (B78521) (OH⁻) ligand can be a determining factor in the coordination number. nih.gov Surprisingly, the coordination of just one hydroxide ligand can trigger a reduction in the coordination number from the typical six to five, resulting in a trigonal bipyramidal geometry. nih.gov If two hydroxide ligands are present, a tetrahedral geometry may be preferred. nih.gov This suggests that for Hydroxy(methacrylato-O)magnesium, the coordination sphere may deviate from a perfect octahedron due to the influence of the hydroxyl group.

Table 1: Common Coordination Geometries for Magnesium(II)

Coordination Number Geometry Ligand Examples Citation
6 Octahedral (Preferred) H₂O, Carboxylates, Ammonia (B1221849) nih.govstackexchange.commdpi.comnih.gov
5 Trigonal Bipyramidal One OH⁻ ligand + others nih.gov
4 Tetrahedral Two OH⁻ ligands + others stackexchange.comnih.gov

Nature of Ligand Binding to Magnesium

The stability and structure of this compound are dictated by how the methacrylate (B99206) and hydroxyl ligands bind to the magnesium center. As a hard acid, the Mg²⁺ ion preferentially forms bonds with hard base donor atoms, particularly oxygen. mdpi.com

O-Coordination Modes of the Methacrylate Ligand

The methacrylate anion (CH₂=C(CH₃)COO⁻) is a type of carboxylate ligand. The nomenclature "methacrylato-O" specifies that the bonding to the magnesium center occurs through at least one of the oxygen atoms of the carboxylate group. Carboxylate ligands can coordinate to metal centers in several ways:

Monodentate: One oxygen atom forms a single coordinate bond with the metal ion.

Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a closed ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, linking them together.

The separation and recovery of metal ions using methacrylate-based polymers depend significantly on the kinetic and thermodynamic stability of the complexes formed between the metal and the functional groups of the polymer. mdpi.com

Hydroxyl Group Coordination to the Magnesium Center

The hydroxyl group (OH⁻) is a crucial ligand in this compound. It is known to coordinate directly to magnesium centers. nih.gov The presence of a coordinated hydroxide is significant as it can act as a potent nucleophile in enzymatic reactions and can influence the preferred coordination number and geometry of the Mg²⁺ ion. nih.gov In some instances, a single hydroxide ion has been observed to act as a bridge between two magnesium ions (a μ-hydroxo bridge), a structural motif identified in biological systems like the hammerhead ribozyme. oup.com Studies have indicated that while direct coordination of a single hydroxyl group to a divalent metal can be relatively weak, its participation in a chelating structure can dramatically enhance the interaction strength. researchgate.net

Chelation Effects and Thermodynamic Stability of Coordination

Chelation is a process where a single ligand, known as a chelating agent, binds to a central metal ion through two or more donor atoms, forming a ring structure called a chelate. bccampus.calibretexts.org The formation of a chelate ring leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate (single-donor) ligands. libretexts.org This enhanced stability is known as the "chelate effect."

In the context of this compound, chelation could occur if the methacrylate ligand binds in a bidentate fashion, using both of its oxygen atoms. This would form a stable four-membered ring with the magnesium ion. Alternatively, if both the hydroxyl ligand and the methacrylate ligand are coordinated to the same magnesium center, they collectively act as a chelating system. The formation of such stable ring structures is a critical factor in the coordination chemistry of magnesium. nih.gov For example, malic acid, which has both a carboxylate and a hydroxyl group, acts as a bidentate chelate with magnesium to form a highly stable five-membered ring. nih.gov The thermodynamic stability of the coordination is a key parameter that governs the formation and reactivity of the complex. mdpi.com

Influence of Counter-Ions and Solvent Systems on Coordination Structure

The final structure of a magnesium coordination compound is significantly directed by the interplay between the ligands, the counter-ions present in the system, and the solvent used during its synthesis. These components can compete for and interact with the magnesium center, influencing whether ligands are in the inner (directly bonded) or outer (not directly bonded) coordination sphere.

Counter-Ions: In the context of magnesium carboxylate complexes, the nature of the counter-ion is a determining factor in the supramolecular assembly. Studies on magnesium complexes with simple carboxylates like formate (B1220265), acetate, and propionate (B1217596) reveal that even slight variations in the alkyl chain length of the carboxylate anion can lead to substantial differences in the resulting crystal structure. nih.gov These differences arise from the distinct ways the counter-ions participate in and organize the network of intermolecular interactions, particularly hydrogen bonds. For instance, in a series of hexaaquamagnesium(II) complexes, the carboxylate anions were found to be uncoordinated to the metal ion, acting as counter-ions in the crystal lattice. nih.gov The longer propionate anions were observed to engage twice as many water molecules in the outer coordination sphere for hydrogen bonding compared to the shorter formate anions, demonstrating a significant alteration in the supramolecular net based on a minor change in the counter-ion. nih.gov

Solvent Systems: The solvent is not merely a medium for the reaction but is often an active participant in the coordination of the magnesium ion. Solvents such as water, dimethylacetamide (DMA), and ethanol (B145695) can act as ligands, directly coordinating to the magnesium center. capes.gov.brnih.gov The ability of a solvent molecule to coordinate depends on its affinity for the magnesium ion relative to other available ligands.

Water, in particular, has a very high affinity for the Mg²⁺ ion and frequently forms a stable hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, where the central magnesium atom is octahedrally coordinated by six water molecules. nih.govmdpi.com In such cases, other potential ligands like carboxylates may be relegated to the outer coordination sphere, acting as counter-ions. nih.gov

In less-coordinating or non-aqueous solvents, the primary ligands (like carboxylates) are more likely to bind directly to the magnesium. For example, the synthesis of magnesium 1,4-benzenedicarboxylate complexes in either DMA or ethanol resulted in different structures where the solvent molecules were directly coordinated to the magnesium centers, influencing the dimensionality of the resulting coordination polymer. capes.gov.brnih.gov The use of DMA led to a 2D layered structure with coordinated DMA molecules, while using ethanol resulted in a 3D network. capes.gov.brnih.gov This illustrates that the choice of solvent can dictate the final structural topology of the magnesium complex. mdpi.comwikipedia.org

The table below summarizes the role of different solvents in the formation of magnesium carboxylate coordination polymers.

Solvent Organic Ligand Resulting Structure Reference
Dimethylacetamide (DMA)1,4-benzenedicarboxylic acid2D layered network with coordinated DMA capes.gov.br, nih.gov
Ethanol (EtOH)1,4-benzenedicarboxylic acid3D network with coordinated EtOH capes.gov.br, nih.gov
Water (H₂O)3,5-pyridinedicarboxylic acid2D layered coordination polymer with coordinated water
DMF/Methanol/Ethanol3,5-pyridinedicarboxylic acidVaried 3D networks based on solvent coordination ability wikipedia.org,

Structural Features of Magnesium Carboxylate Complexes

Magnesium carboxylate complexes exhibit several common structural features, largely dictated by the hard-acid nature of the Mg²⁺ ion, which prefers to coordinate with hard-base oxygen donor ligands.

Coordination Geometry and Number: The most prevalent coordination geometry for magnesium is octahedral, with a coordination number of six. nih.gov In many hydrated magnesium carboxylates, the magnesium ion exists as the [Mg(H₂O)₆]²⁺ cation, where it is coordinated by six water molecules in a nearly perfect octahedral arrangement. nih.gov The carboxylate groups then reside in the outer sphere, balancing the charge. However, direct coordination of the carboxylate ligand to the magnesium is also common, leading to the formation of coordination polymers. capes.gov.brnih.gov In these cases, the carboxylate group can bind to the metal in various modes (e.g., monodentate, bidentate bridging), leading to structures of different dimensionalities.

Nature of Bonding: The interaction between the magnesium ion and carboxylate ligands is predominantly electrostatic. Molecular dynamics simulations and spectroscopic studies have shown that magnesium ions often interact with carboxylate groups through a layer of hydrating water molecules, forming solvent-shared ion pairs rather than direct contact ion pairs. This is a key distinction from other divalent cations like calcium, which more readily forms direct contact ion pairs with carboxylates. In biological systems, these magnesium-carboxylate interactions are crucial, with invariant aspartic and glutamic acid residues holding magnesium ions in the active sites of many enzymes.

Structural Motifs: Magnesium carboxylate complexes can form a variety of structural motifs, from simple discrete molecules to complex coordination polymers.

Monomeric Units: Discrete units, such as the [Mg(H₂O)₆]²⁺ ion, are common, especially in the presence of water, with carboxylates acting as counter-ions. nih.gov

Coordination Polymers: In the absence of strongly coordinating solvents like water, carboxylate ligands can bridge magnesium centers to form extended networks. These can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. capes.gov.brnih.gov For example, trimetallic magnesium carboxylate units can act as nodes, which are then linked by dicarboxylate ligands to build these extended structures. capes.gov.brnih.gov

The table below provides examples of structural features in different magnesium carboxylate complexes.

Complex Mg Coordination Environment Structural Motif Reference
Mg(H₂O)₆₂∙2hmta∙4H₂OOctahedral [Mg(H₂O)₆]²⁺Discrete monomeric units with outer-sphere carboxylates nih.gov
Mg₃(bdc)₃(DMA)₄Six-coordinate Mg nodes2D layered coordination polymer capes.gov.br, nih.gov
Mg₃(bdc)₃(EtOH)₂Six-coordinate Mg nodes3D coordination polymer with 1D Mg-carboxylate chains capes.gov.br, nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic structures of magnesium-containing compounds. DFT calculations can determine key properties such as bond lengths, bond angles, and electronic band structures, which are crucial for understanding the material's behavior.

For instance, in studies of magnesium oxide (MgO), a related magnesium-containing compound, DFT calculations with the Generalized Gradient Approximation (GGA) have been used to determine the optimized Mg-O bond length to be 2.125 Å. mdpi.com Such calculations provide a fundamental basis for understanding the bonding in more complex structures like hydroxy(methacrylato-O)magnesium.

Similarly, for magnesium chloride (MgCl₂), DFT has been used to calculate surface energies of different crystal facets, identifying the most stable surfaces. researchgate.net This type of analysis is critical for predicting the morphology and reactivity of nanocrystals. The stability of MgCl₂ crystallites has been correlated with the density of vacancies at the magnesium atoms, providing a parameter to compare the stability of different crystallite shapes. researchgate.net

The effect of particle size on thermodynamic properties is another area where DFT calculations are valuable. Studies on magnesium and magnesium hydride nanoclusters have used DFT to calculate vibrational entropies and enthalpies, allowing for the determination of desorption temperatures. researchgate.net These calculations have indicated that even for relatively large clusters, the thermodynamic behavior can differ significantly from the bulk material. researchgate.net

The following table summarizes key findings from DFT studies on related magnesium compounds, which can provide a comparative basis for understanding this compound.

CompoundProperty InvestigatedKey Finding
Magnesium Oxide (MgO) Bond lengthOptimized Mg-O bond length is 2.125 Å. mdpi.com
Magnesium Hydride (MgH₂) Nanoparticles Desorption TemperatureDesorption temperature is higher than for bulk MgH₂ even for clusters with 64 formula units. researchgate.net
Magnesium Chloride (MgCl₂) Surface StabilityThe (104) surface is significantly more stable than other low-index surfaces. researchgate.net
**Doped Magnesium Hydride (MgH₂) **Structural StabilityThe crystal structure and dehydrogenation thermodynamics are sensitive to applied lattice strain. researchgate.net

Molecular Modeling of Coordination Environments and Interactions

Molecular modeling techniques are essential for understanding the intricate coordination environments around the magnesium ion in complexes like this compound. Magnesium, being a hard acid, preferentially coordinates with hard oxygen donors. mdpi.com

In aqueous solutions, the magnesium ion is typically surrounded by six water molecules in a well-defined octahedral geometry, forming the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺. mdpi.com The coordination of other ligands, such as carboxylates or methacrylates, often occurs through the displacement of these water molecules.

Structural studies of various magnesium carboxylate complexes have shown that the coordination environment can be influenced by factors like the nature of the carboxylate ligand and the presence of other molecules. mdpi.com For example, in some complexes, the carboxylate anions are found in the outer coordination sphere, with the inner sphere being occupied by water molecules. mdpi.com

The coordination of magnesium is not limited to simple monodentate or bidentate interactions. In biological systems, for instance, magnesium ions can be coordinated by multiple ligands from a protein, sometimes with water molecules completing the coordination sphere. nih.gov The coordination geometry is often a distorted octahedron, with Mg-O bond lengths providing insight into the strength of the interaction. nih.govnih.gov

First-principles molecular dynamics simulations have been employed to study the hydration of the magnesium ion and its interaction with carbonate species. psu.edu These simulations have shown that while the isolated magnesium ion has a coordination number of six in water, this can be reduced to five in the presence of carbonate or bicarbonate ligands. psu.edu

The table below provides examples of coordination environments observed in different magnesium complexes.

ComplexCoordination NumberGeometryLigands
[Mg(H₂O)₆]²⁺ 6Octahedral6 x H₂O mdpi.com
Magnesium malate (B86768) complex 6Distorted Octahedral1 x malate (bidentate), 4 x H₂O nih.gov
Magnesium bis-mandalate dihydrate 6Strongly Distorted Octahedral2 x mandelate (B1228975) (bidentate), 2 x H₂O nih.gov
Magnesium bicarbonate complex in water 5-Bicarbonate, Water psu.edu

Reaction Pathway Simulations and Energy Profiling

Computational simulations of reaction pathways provide a molecular-level understanding of chemical processes, including polymerization and decomposition. For instance, in the context of vinyl compounds like methyl methacrylate (B99206) (MMA), DFT has been used to model the reaction between an MMA molecule and an MMA radical, which is a key step in polymerization. psu.edu These calculations can identify the transition state structure and determine the energy barrier for the reaction. psu.edu

Similarly, DFT calculations have been performed to study the elementary hydrogenation reactions of magnesium clusters doped with transition metals. nih.gov These simulations trace the potential energy surface of the reaction, identifying intermediates and transition states along the minimum energy pathway. nih.gov By analyzing the energetic, geometric, and spectroscopic features of these species, researchers can understand how different dopants influence the reaction. nih.gov

Such computational approaches are directly applicable to studying the formation and reactivity of this compound. For example, simulations could elucidate the mechanism of the reaction between magnesium hydroxide (B78521) and methacrylic acid, providing insights into the energetics of bond formation and breaking.

Electronic Structure Analysis of Magnesium Complexes

The electronic structure of a magnesium complex dictates its chemical and physical properties, including its reactivity and optical characteristics. Computational methods like DFT are used to analyze the electronic structure in detail.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide information about charge transfer, stabilization energies, and bond indices, offering a deeper understanding of the bonding within the complex. nih.gov Density of States (DOS) calculations reveal how the interaction between magnesium and its ligands affects the electronic states of the system. nih.govmdpi.com For example, the interaction between Mg²⁺ and carbonate solvents has been shown to shift the HOMO and LUMO states of the solvents to more negative energy values. nih.gov

In studies of doped magnesium oxide, the introduction of dopants creates defect states within the band gap, which can significantly alter the material's optical properties. mdpi.com The analysis of the projected density of states (PDOS) can identify the contribution of different atomic orbitals to the valence and conduction bands. mdpi.com For pristine MgO, the valence band maximum is mainly composed of the O 2p orbital, while the conduction band minimum has contributions from O 2s, O 2p, and Mg 3s orbitals. mdpi.com

The electronic structure of magnesium clusters has also been a subject of theoretical investigation. The HOMO-LUMO gap is a key indicator of the chemical stability of a cluster, with larger gaps generally corresponding to higher stability. mdpi.com The analysis of chemical bonding using methods like the Adaptive Natural Density Partitioning (AdNDP) can reveal the nature of multicenter bonds within the cluster. mdpi.com

The following table presents a summary of electronic structure features for some magnesium-containing systems.

SystemPropertyObservation
Mg²⁺ in carbonate solvents HOMO/LUMO statesInteraction with Mg²⁺ moves the solvent's HOMO and LUMO states to more negative energy values. nih.gov
Pristine MgO Band StructureThe valence band maximum is primarily composed of O 2p orbitals. mdpi.com
Ca₂Mg₈ cluster StabilityExhibits a large HOMO-LUMO gap, indicating high stability. mdpi.com
Mg²⁺ carbonate complexes BondingCharacterized by strong-to-weak attractive noncovalent interactions. nih.gov

Integration into Advanced Materials and Hybrid Systems

Organic-Inorganic Hybrid Materials Incorporating Magnesium

Organic-inorganic hybrid materials are composites that combine organic and inorganic components at a molecular or nanometer scale. mdpi.com The goal of creating these hybrids is to achieve a synergistic effect, where the final material exhibits a combination of properties from its constituent parts, such as the mechanical strength and thermal stability of an inorganic material with the flexibility and processability of an organic polymer. mdpi.com Magnesium-containing hybrids, in particular, have been explored for various applications due to the unique characteristics that the magnesium ion imparts.

Nanocomposites are a class of hybrid materials where at least one of the phases has dimensions in the nanometer range (1-100 nm). The formation of magnesium-containing nanocomposites often involves dispersing inorganic magnesium-based nanoparticles within a polymer matrix. For instance, nanotextured magnesium oxide (MgO) microrods have been embedded in various biodegradable polymer matrices to create antimicrobial composites. nih.gov Similarly, bioactive glass nanoparticles (nBGs), which can contain magnesium, have been incorporated into polymer-silica hybrids to enhance their osteoinductive properties. nih.gov

Key design principles for these nanocomposites include:

In-situ Formation: The inorganic phase can be formed in-situ within the polymer matrix. The sol-gel process is a common method, where precursors like alkoxysilanes are hydrolyzed and condensed to form a silica (B1680970) network around a polymer. researchgate.net This technique was used to create polytetrahydrofuran (PTHF) and silica (SiO₂) hybrids, into which bioactive glass nanoparticles were incorporated. nih.gov

Surface Functionalization: To improve dispersion and interfacial adhesion between the inorganic nanoparticles and the organic polymer matrix, the surface of the nanoparticles can be functionalized. This prevents agglomeration and ensures a more homogeneous material. acs.org

Use of Coupling Agents: Molecules that can bond to both the inorganic and organic phases, such as (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GPTMS), are often used to create a strong interface between the different components of the hybrid material. nih.gov

A notable example of a layered hybrid polymer involves the reaction of a silicon trialkoxide with magnesium chloride, which results in a new polymer where organic side chains are covalently linked to a phyllosilicate-like framework containing magnesium. rsc.org This demonstrates a molecular-level hybridization, creating a highly integrated organic-inorganic structure.

An advanced approach to designing hybrid materials involves the use of pre-formed inorganic clusters as building blocks. These clusters, which are nanoscale molecules with a defined inorganic core and reactive organic ligands on their surface, can be polymerized with organic monomers to create highly cross-linked hybrid polymers. researchgate.net

While research on oxotitanium clusters is more prevalent, the principles can be extended to magnesium-based systems. In this architecture, a cluster containing magnesium and functionalized with polymerizable ligands like methacrylate (B99206) would serve as a multifunctional cross-linking agent. By polymerizing these clusters with a monomer such as methyl methacrylate (MMA), a hybrid polymer is formed. The key advantages of this approach are:

Controlled Cross-linking: The density of cross-links in the final polymer can be precisely controlled by adjusting the proportion of the inorganic cluster. researchgate.net

Property Enhancement: Even a small amount of the cluster is sufficient to efficiently cross-link the polymer, leading to significant changes in material properties, such as increased thermal stability because the inorganic clusters can inhibit or retard thermal depolymerization. researchgate.net

Homogeneity: Investigations into similar systems using titanium-based clusters have shown that the clusters can be distributed evenly throughout the polymer matrix, ensuring uniform properties. researchgate.net

The primary driver for developing organic-inorganic hybrids is the synergistic combination of properties that are not achievable with a single component. mdpi.com In magnesium-containing systems, this synergy is evident in several areas:

Mechanical and Biological Function: In biomaterials, hybrids can combine the mechanical flexibility of a polymer with the bioactive properties of an inorganic component. For example, nanocomposites made of bioactive glass nanoparticles in a PTHF-SiO₂ matrix retain the flexibility of the polymer while gaining the ability to promote the formation of bone-like apatite from the inorganic nanoparticles. nih.gov

Enhanced Thermal Stability: The incorporation of an inorganic phase, such as silica formed via a sol-gel process, into a poly(methyl methacrylate) (PMMA) matrix results in hybrids with significantly better thermal stability than the pure polymer. researchgate.net

Combined Antimicrobial and Biocompatible Properties: Composites embedding nanotextured magnesium oxide in a polymer matrix combine the known antimicrobial activity of MgO with the processability and controlled degradation of the polymer carrier. nih.gov This allows for the development of materials that can prevent infection while supporting tissue regeneration. nih.govresearchgate.net

Improved Performance Characteristics: In structural applications, magnesium-based composites can offer lower density and higher thermal conductivity compared to traditional materials like lead-based babbitts used for plain bearings. researchgate.net

The following table summarizes the synergistic effects observed in various magnesium-containing hybrid systems.

Hybrid System Component 1 (Organic)Hybrid System Component 2 (Inorganic)Synergistic PropertyReference(s)
Polytetrahydrofuran (PTHF)-SilicaBioactive Glass Nanoparticles (nBG)Mechanical flexibility and osteoinductivity nih.gov
Poly(methyl methacrylate) (PMMA)In-situ formed SilicaFlexibility and enhanced thermal stability researchgate.net
Poly-lactide-co-glycolide (PLGA)Nanotextured Magnesium Oxide (MgO)Processability and antimicrobial activity nih.gov
Magnesium MatrixLead-based alloy fillerHigh thermal conductivity and good wear resistance researchgate.net

Polymerization of Magnesium Methacrylate within Composite Matrices

The methacrylate group in Hydroxy(methacrylato-O)magnesium allows it to be directly polymerized, typically through free-radical polymerization, and integrated into composite matrices. acs.org This process can occur in-situ, where the magnesium-containing monomer is polymerized within a pre-existing matrix or co-polymerized with other monomers to form the matrix itself.

One method involves mixing a magnesium-containing component, such as a magnesium alloy, with a polymer resin like poly(methyl methacrylate) (PMMA) and then curing the mixture. researchgate.net This process, utilized in additive manufacturing techniques like stereolithography (SLA), polymerizes the resin around the magnesium particles, embedding them within the final solid composite structure. researchgate.net

Another sophisticated approach is emulsion polymerization, which can be used to synthesize nanoparticles composed of copolymers like poly(methyl methacrylate-co-methacrylic acid). nih.gov In this process, monomers are emulsified in a solvent (typically water) using surfactants, and polymerization is initiated. By incorporating methacrylic acid, the resulting nanoparticles gain reactive carboxyl groups and a negative surface charge, which can be crucial for binding to other components or for controlled delivery applications. nih.gov The principles of this technique could be adapted to create magnesium methacrylate-containing nanoparticles for later incorporation into larger composite structures.

Role as Catalyst Supports and Active Phases in Materials Science

In the field of materials science and catalysis, magnesium compounds, including those derived from or related to this compound, serve important functions as both catalyst supports and as active catalytic species.

Magnesium compounds are frequently used as, or part of, catalyst supports. For instance, magnesium oxide (MgO) is added to supports like SBA-15 (a type of mesoporous silica) to improve their properties for catalytic reactions. researchgate.net The addition of MgO can enhance the surface alkalinity and ordered structure of the support, which in turn can lead to smaller active metal particle sizes (e.g., palladium-lead) and improved catalytic activity in processes like the oxidative esterification of methacrolein (B123484) to produce methyl methacrylate. researchgate.net

Furthermore, magnesium complexes themselves can act as catalysts. A β-diketiminato magnesium alkyl complex has been demonstrated to be an effective pre-catalyst for the hydroboration of carbodiimides, a reaction that proceeds under mild conditions. nih.gov This highlights the potential for magnesium-organic complexes to be active phases in catalysis.

The use of magnesium compounds as templating agents provides an excellent example of this principle. In the synthesis of mesoporous carbon nanoflakes for electrocatalysis, basic magnesium carbonate was used as a dual-function agent. acs.org During high-temperature pyrolysis, it acted as:

A mesopore-forming agent , creating a network of pores within the carbon structure.

A flake peeling agent , leading to a desirable nanoflake morphology.

By adjusting the amount of magnesium carbonate, researchers could control the specific surface area and pore size distribution of the carbon support. acs.org This tailored morphology led to significantly boosted CO₂ reduction activity by enhancing CO₂ adsorption and mass transfer, and by increasing the exposure of the active Cu–N sites. acs.org This demonstrates a clear link between the magnesium-based templating agent, the resulting support morphology, and the final catalytic performance.

The table below details research findings on the effect of magnesium-based support modification on catalyst performance.

Catalyst SystemRole of Magnesium CompoundEffect on Support MorphologyImpact on Catalytic PerformanceReference
Pd-Pb on MgO-SBA-15Support Modifier (MgO)Improves ordered structure, provides surface alkalinityDecreases active particle size, improves catalytic activity researchgate.net
Cu-N on Carbon NanoflakesTemplate (Basic Magnesium Carbonate)Creates mesoporous nanoflake structure, increases surface areaEnhances CO₂ mass transport, increases exposure of active sites, boosts activity acs.org

Investigation of Metal-Support Interactions in this compound Based Systems

A thorough review of scientific literature reveals a significant gap in the investigation of metal-support interactions specifically for the compound this compound. While magnesium-based materials such as magnesium oxide researchgate.netresearchgate.net, magnesium-doped hydroxyapatite (B223615) nih.govsemanticscholar.org, and magnesium-based metal-organic frameworks (Mg-MOFs) cd-bioparticles.netnih.govresearchgate.net have been explored as catalyst supports, dedicated studies on this compound in this context are not presently available in published research.

The interactions between a metal and its support are crucial as they can significantly influence the catalyst's activity, selectivity, and stability. nih.gov These interactions can manifest as electron transfer between the metal and the support, formation of new chemical phases at the interface, or morphological changes in the supported metal particles. For instance, in materials like magnesium oxide, the basic nature of the support can influence the electronic properties of deposited metal nanoparticles. nih.gov Similarly, the porous structure and functional groups within Mg-MOFs can play a vital role in stabilizing metal species and influencing catalytic reactions. rsc.org

However, without specific research on this compound, any discussion of its metal-support interactions would be speculative. Detailed research findings, including characterization data and performance metrics in catalytic applications, are essential for a comprehensive understanding. Such studies would typically involve techniques like X-ray diffraction (XRD) to identify crystalline phases, X-ray photoelectron spectroscopy (XPS) to probe electronic states and surface composition, and transmission electron microscopy (TEM) to visualize the morphology and dispersion of metal particles on the support.

Currently, the scientific community has not published research that would allow for the creation of detailed data tables or an in-depth analysis of metal-support interactions for this compound. Further research is required to explore the potential of this compound as a catalyst support and to characterize the nature of its interactions with various metallic nanoparticles.

Q & A

Q. What experimental methods are suitable for studying the thermal decomposition behavior of Hydroxy(methacrylato-O)magnesium?

Researchers can employ Knudsen cell experiments to measure steady-state pressures under varying pore sizes (0.38–1.03 mm) and temperatures (up to 300°C). Extrapolation to zero pore size minimizes diffusion limitations, enabling accurate determination of decomposition kinetics. Pressure data should be analyzed using the Whitman-Hotzfeldt equation to calculate reaction enthalpy and validate thermodynamic consistency .

Q. How can structural analogs inform the synthesis of this compound?

While direct synthesis protocols are not detailed in the literature, coordination chemistry principles suggest using methacrylic acid derivatives and magnesium precursors (e.g., Mg(OH)₂). Comparative studies with structurally similar compounds, such as bis(methacrylato-O)chromium (CAS 280-474-5), can guide ligand-exchange mechanisms and stoichiometric optimization .

Q. What are key considerations for characterizing magnesium-based coordination complexes?

Focus on bulk density analysis (e.g., pharmacopeial Method Ih616i) to ensure material consistency. For decomposition studies, validate steady-state pressure measurements across multiple replicates and correlate with thermogravimetric analysis (TGA) to confirm mass-loss trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for magnesium hydroxy decomposition?

Discrepancies in reaction enthalpy (e.g., 130.5 kJ/mol vs. 82.8 kJ/mol) arise from differences in experimental setups. To address this:

  • Compare lab-synthesized this compound with commercial Mg(OH)₂.
  • Use Log P vs. 1/T plots to identify systematic errors in pressure extrapolation.
  • Validate results via collaborative analysis, as conflicting data may stem from pore-size effects or impurities in starting materials .

Q. What methodologies explain the linear relationship between 1/P and pore cross-sectional area in decomposition studies?

The linear slope (cA) in 1/P vs. A plots indicates that decomposition kinetics are independent of pressure under controlled pore conditions. This relationship confirms that the rate-limiting step is surface-reaction dominated, not diffusion-limited. Researchers should replicate this using Knudsen cells with pore sizes ≤1.03 mm to ensure reproducibility .

Q. How do material synthesis routes impact the thermodynamic stability of this compound?

Lab-synthesized samples (e.g., G-Mg(OH)₂) often exhibit higher purity but may lack industrial-scale defects. Compare decomposition pressures (e.g., ~1 Torr at 235°C) with commercial analogs to identify stability variations. Use X-ray diffraction (XRD) to correlate crystallographic defects with anomalous pressure trends .

Methodological Best Practices

  • Data Validation : Cross-check pressure measurements with independent techniques (e.g., TGA-MS) to rule out instrumental artifacts.
  • Collaborative Analysis : Form interdisciplinary teams to critique experimental assumptions, such as pore-size extrapolation or enthalpy calculations, as recommended in graduate training frameworks .
  • Safety Protocols : While handling magnesium compounds, adhere to guidelines for lab-synthesized materials, including bulk density characterization and hazard assessments .

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